molecular formula C16H14Cl2O B563229 cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 CAS No. 1217717-42-4

cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4

Cat. No.: B563229
CAS No.: 1217717-42-4
M. Wt: 297.211
InChI Key: GZQAUCBRPSENQB-RWUQOIEJSA-N
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Description

cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydronaphthalene core with a dichlorophenyl group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 typically involves several steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the Dichlorophenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.

    Hydrogenation and Reduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors for hydrogenation and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to modify the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in alcohols or alkanes.

Scientific Research Applications

cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol: The non-deuterated version of the compound.

    cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-amine: A related compound with an amine group instead of a hydroxyl group.

Uniqueness

The presence of deuterium atoms in cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 can influence its chemical properties, such as stability and reactivity, making it unique compared to its non-deuterated counterpart.

Properties

IUPAC Name

(1S,4S)-1,2,2,4-tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2/t11-,16-/m0/s1/i8D2,11D,16D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQAUCBRPSENQB-RWUQOIEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(CC([C@](C2=CC=CC=C21)([2H])O)([2H])[2H])C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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